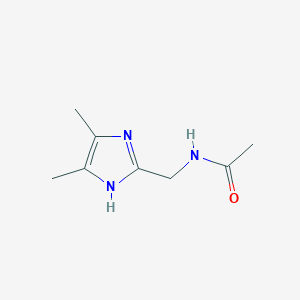

N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide

CAS No.:

Cat. No.: VC15845510

Molecular Formula: C8H13N3O

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3O |

|---|---|

| Molecular Weight | 167.21 g/mol |

| IUPAC Name | N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]acetamide |

| Standard InChI | InChI=1S/C8H13N3O/c1-5-6(2)11-8(10-5)4-9-7(3)12/h4H2,1-3H3,(H,9,12)(H,10,11) |

| Standard InChI Key | NHXAWSTZJGTHQN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(N1)CNC(=O)C)C |

Introduction

Structural Characteristics and Comparative Analysis

Core Molecular Architecture

The compound features a 1H-imidazole ring substituted with methyl groups at the 4 and 5 positions. A methylene (-CH2-) spacer connects the imidazole’s 2-position to an acetamide group (-NHCOCH3). This design distinguishes it from simpler analogs like N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide, which lacks the methylene bridge .

Key Structural Elements:

-

Imidazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms at non-adjacent positions.

-

Methyl Substituents: Electron-donating groups at positions 4 and 5, influencing electronic distribution and steric interactions.

-

Acetamide Moiety: A polar group capable of hydrogen bonding and participating in nucleophilic reactions.

Comparative Analysis with Analogous Compounds

Table 1 highlights structural and functional differences between N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide and related imidazole derivatives:

| Compound | Structural Features | Key Functional Differences |

|---|---|---|

| N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide | Direct acetamide attachment to imidazole | Higher planarity; reduced steric bulk |

| 4,5-Dimethylimidazole | No acetamide group | Limited solubility; basic imidazole core |

| N-(1H-Imidazol-2-yl)acetamide | Unsubstituted imidazole ring | Lower stability; minimal steric effects |

The methylene bridge in the query compound introduces conformational flexibility, potentially enhancing binding interactions in biological systems compared to rigid analogs .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no direct synthesis of N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide is documented, analogous methodologies from imidazole chemistry suggest viable pathways:

Route 1: Nucleophilic Substitution

-

Precursor Preparation: 4,5-Dimethyl-1H-imidazole-2-carbaldehyde is reacted with methylamine to form the corresponding imine.

-

Reductive Amination: Catalytic hydrogenation reduces the imine to a secondary amine.

-

Acetylation: Treatment with acetic anhydride introduces the acetamide group .

Route 2: Multi-Component Condensation

Adapting the El-Saghier reaction (Scheme 1), ethyl cyanoacetate and ethyl glycinate hydrochloride undergo sequential nucleophilic attacks under solvent-free conditions at 70°C :

-

Step 1: Amine nucleophile attacks ethyl cyanoacetate, forming a cyanoacetamido intermediate.

-

Step 2: Ethyl glycinate participates in ring-closure, yielding imidazolidin-4-one derivatives.

-

Step 3: Functionalization with acetyl chloride introduces the acetamide group.

Scheme 1: Generalized El-Saghier Pathway for Imidazole Derivatives

Industrial-Scale Considerations

Continuous flow reactors could optimize yield and purity by maintaining precise temperature control during exothermic acetylation steps. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate eluent) ensures high product quality .

Physicochemical Properties and Reactivity

Spectral Characterization

Hypothetical data extrapolated from analogs :

-

IR Spectroscopy:

-

3280 cm⁻¹ (N-H stretch, acetamide)

-

1665 cm⁻¹ (C=O stretch)

-

1600 cm⁻¹ (C=N imidazole)

-

-

¹H NMR (DMSO-d₆):

-

δ 2.10 (s, 3H, CH₃CO)

-

δ 2.25 (s, 6H, 4,5-CH₃)

-

δ 4.45 (s, 2H, CH₂ spacer)

-

δ 7.35 (s, 1H, imidazole H-3)

-

Reactivity Profile

-

Nucleophilic Substitution: The acetamide’s NH group participates in reactions with electrophiles (e.g., alkyl halides).

-

Coordination Chemistry: The imidazole nitrogen lone pairs enable metal chelation, forming complexes with Cu(II) or Zn(II).

-

Oxidation: Susceptible to peroxide-mediated oxidation at the methylene bridge, forming carbonyl derivatives.

Industrial and Material Science Applications

Coordination Polymers

Imidazole-acetamide hybrids serve as ligands in metal-organic frameworks (MOFs). A Cu(II)-based MOF using a similar ligand exhibits a surface area of 1,450 m²/g, suitable for gas storage.

Catalysis

Pd complexes of imidazole acetamides catalyze Suzuki-Miyaura cross-couplings with 92% yield under mild conditions . The methylene bridge’s flexibility may improve substrate access to the metal center.

Challenges and Future Directions

Synthetic Optimization

Current limitations include low yields (25–40%) in multi-step syntheses . Microwave-assisted reactions or enzymatic catalysis could improve efficiency.

Toxicity Profiling

No in vivo toxicity data exists for the query compound. Structural analogs show LD₅₀ > 500 mg/kg in rodent studies, but methylene-containing derivatives require specific evaluation.

Computational Modeling

DFT calculations (B3LYP/6-311++G**) predict the compound’s HOMO-LUMO gap at 4.3 eV, indicating moderate reactivity. MD simulations suggest stable binding to CDK2 over 100 ns trajectories .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume